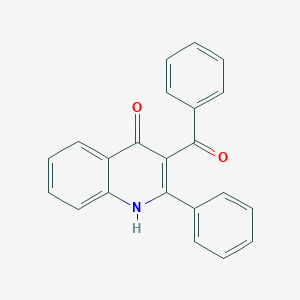
3-benzoyl-2-phenyl-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-2-phenyl-4(1H)-quinolinone: is an organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-2-phenyl-1H-quinolin-4-one typically involves the condensation of benzoyl chloride with 2-phenyl-4(1H)-quinolinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-2-phenyl-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The benzoyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce dihydroquinolinone derivatives.
Applications De Recherche Scientifique
3-Benzoyl-2-phenyl-4(1H)-quinolinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-benzoyl-2-phenyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are still needed, it is believed that the compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in various cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4(1H)-quinolinone: Lacks the benzoyl group, which may result in different biological activities and properties.
3-Benzoyl-4(1H)-quinolinone: Lacks the phenyl group, which may affect its chemical reactivity and applications.
4(1H)-Quinolinone: The parent compound without any substituents, serving as a basic structure for various derivatives.
Uniqueness
3-Benzoyl-2-phenyl-4(1H)-quinolinone is unique due to the presence of both benzoyl and phenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
61707-51-5 |
|---|---|
Formule moléculaire |
C22H15NO2 |
Poids moléculaire |
325.4g/mol |
Nom IUPAC |
3-benzoyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C22H15NO2/c24-21(16-11-5-2-6-12-16)19-20(15-9-3-1-4-10-15)23-18-14-8-7-13-17(18)22(19)25/h1-14H,(H,23,25) |
Clé InChI |
QFMUIXAYIIZLRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


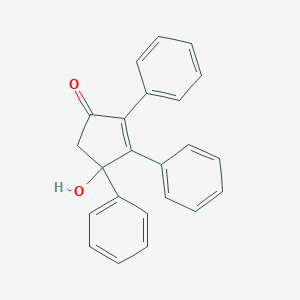

![Bis[(2-methoxy-1-naphthyl)methyl] sulfoxide](/img/structure/B371748.png)
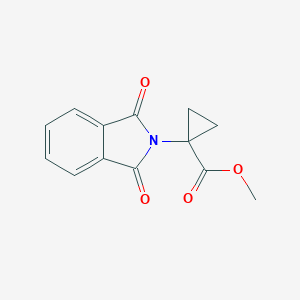
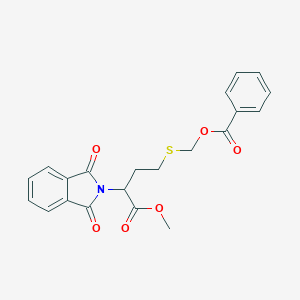
![methyl (E)-2-(1,3-dioxoisoindol-2-yl)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]prop-2-enoate](/img/structure/B371756.png)
![Methyl 5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B371757.png)
![1-(9'-Bromo-dispiro{1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane}-5'-yl)ethanone](/img/structure/B371759.png)
![2-Diazo-1-(1-oxaspiro[2.5]oct-2-yl)ethanone](/img/structure/B371761.png)
![5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)](/img/structure/B371763.png)
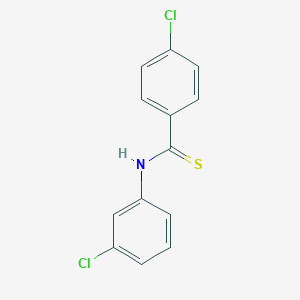
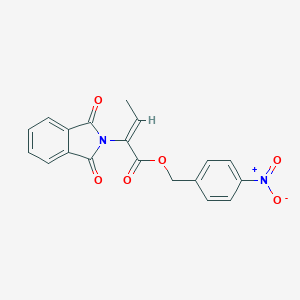
![[4-(Dihydroxyamino)phenyl]methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxybutanoate](/img/structure/B371766.png)
![Methyl 1'-bromospiro[1,3-dithiolane-2,10'-pentacyclo[4.4.0.02,5.03,8.04,7]decane]-4'-carboxylate](/img/structure/B371768.png)
